Rociletinib
Overview
Description
Molecular Structure Analysis
Rociletinib is an orally bioavailable small molecule, irreversible inhibitor of EGFR with potential antineoplastic activity . Understanding the EGFR structure, including its kinase domain and other parts of the protein, and its activation mechanism can accelerate the discovery of novel compounds targeting this protein .Physical And Chemical Properties Analysis
Rociletinib is a synthetic organic compound with the molecular formula C27H28F3N7O3 and a molecular weight of 555.562 g/mol .Scientific Research Applications
Rociletinib in EGFR-Mutated Non-Small-Cell Lung Cancer : Rociletinib has shown activity in patients with EGFR-mutated NSCLC, particularly with the T790M resistance mutation, which often develops after treatment with other EGFR inhibitors. The study reported an objective response rate of 59% in T790M-positive disease, indicating significant effectiveness (Sequist et al., 2015).
Heterogeneity in Resistance Mechanisms : Research shows that resistance to Rociletinib can emerge through various mechanisms, including the loss of T790M, EGFR amplification, and small-cell transformation. The study underscores the importance of understanding tumor heterogeneity in tailoring treatment approaches (Piotrowska et al., 2015).
Mechanisms of Acquired Resistance : Another study focused on acquired resistance to Rociletinib, revealing that activation of the c-MET pathway can be a significant driver of resistance in patients with mutant EGFR lung cancer (Haringsma et al., 2015).
Safety and Efficacy Updates : Updated data from the TIGER-X trial, which assessed Rociletinib's activity in EGFR mutation-positive lung cancer, confirm its efficacy, particularly in patients with T790M-mediated resistance (Sequist, Soria, & Camidge, 2016).
Side Effects and Rare Manifestations : A study reported the first case of Rociletinib-associated macroscopic pseudo-T wave alternans, highlighting a rare but significant cardiac side effect (Teng et al., 2016).
Efficacy in Plasma-Genotyped Patients : Rociletinib has shown robust activity in T790M positive patients identified by plasma genotyping, indicating its effectiveness in a broader range of diagnostic settings (Sequist et al., 2015).
Metabolic Stability and Drug Interactions : The metabolism of Rociletinib and its interaction with other drugs, including potential influences on metabolic stability, were explored in a study focusing on liver microsomes, providing insights into its pharmacokinetics (Attwa et al., 2021).
Rapidly Progressive Cataract Formation : There's a report of rapidly progressive cataracts in patients treated with Rociletinib, suggesting an ocular side effect that may necessitate early detection and intervention (Liu & Kopani, 2016).
Safety And Hazards
Future Directions
Despite the initial high response rates, patients on EGFR TKIs like Rociletinib will inevitably become resistant to treatment. The mechanisms of acquired resistance mainly include an altered EGFR signaling pathway, activation of aberrant bypassing pathways, downstream pathway activation, and histological/phenotypic transformations . The combination of targeted therapies is a promising strategy to treat osimertinib-resistant patients, and multiple clinical studies on novel combined therapies are ongoing .
properties
IUPAC Name |
N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N7O3/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFOZJXAKZVRNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025958 | |
Record name | N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rociletinib | |
CAS RN |
1374640-70-6 | |
Record name | Rociletinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374640706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rociletinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11907 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROCILETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72AH61702G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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